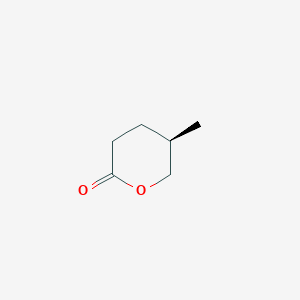
(5R)-5-Methyltetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Methyltetrahydro-2H-pyran-2-one, also known as 5-methyltetrahydropyran-2-one or 5-MTHP, is an important organic molecule with a wide range of applications in the fields of science and engineering. It is a cyclic ether that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of chiral compounds, such as amino acids and peptides. In addition, 5-MTHP has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
5-MTHP has been shown to act as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is involved in the regulation of fatty acid metabolism and is responsible for the synthesis of malonyl-CoA, which is necessary for the biosynthesis of fatty acids. By inhibiting this enzyme, 5-MTHP can reduce the amount of malonyl-CoA in the cell, leading to decreased fatty acid synthesis and increased fatty acid oxidation.
Biochemical and Physiological Effects
5-MTHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, 5-MTHP has been shown to possess anti-cancer and anti-neurodegenerative properties. It has also been shown to reduce oxidative stress, improve mitochondrial function, and reduce the risk of age-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-MTHP in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experimental conditions. However, there are some limitations to using 5-MTHP in laboratory experiments. It is a relatively small molecule, making it difficult to detect and quantify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 5-MTHP are vast and there are many future directions for research. These include further exploration of its therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to explore its potential as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to explore its potential as a starting material for the synthesis of chiral compounds, such as amino acids and peptides.
Synthesis Methods
5-MTHP can be synthesized by a variety of methods, including the reaction of an alcohol with an acid or a base, or from the reaction of an aldehyde with an acid or base. The most commonly used method is the reaction of an aldehyde with an acid or base, which produces 5-MTHP in a single step. This method is simple, efficient, and cost-effective.
Scientific Research Applications
5-MTHP has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-cancer, anti-diabetic, and anti-neurodegenerative properties. In addition, 5-MTHP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.
properties
IUPAC Name |
(5R)-5-methyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-Tetrahydro-5-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

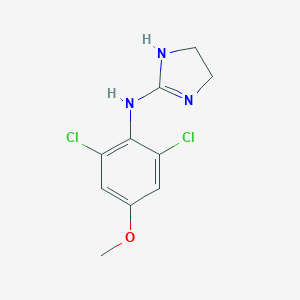
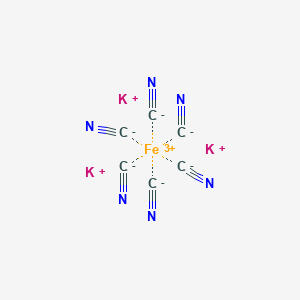
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
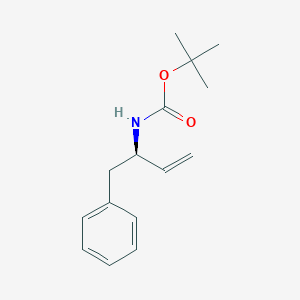

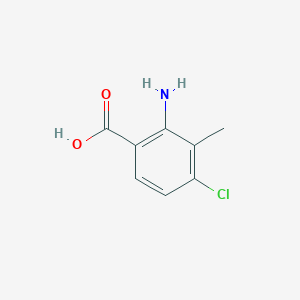
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

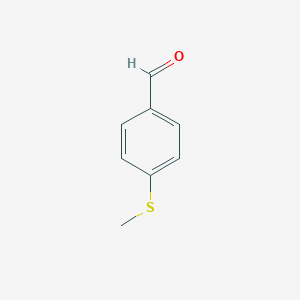
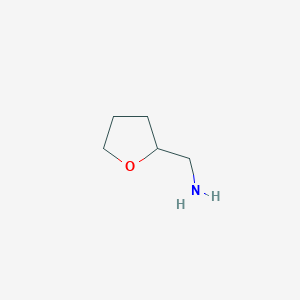
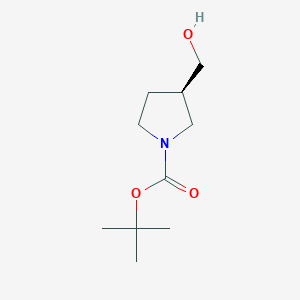
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)

